JWZ-5-13

Targeted Protein Degradation PROTAC CDK7

Choose JWZ-5-13 for its unique, event-driven mechanism that irreversibly degrades CDK7, ablating both kinase and scaffolding functions—unlike conventional inhibitors such as YKL-5-124. Its validated oral bioavailability in mice and potent anti-proliferative activity (IC50 52-780 nM) in ovarian cancer, B-cell lymphoma, T-ALL, and NSCLC models make it the only suitable chemical probe for complete CDK7 target validation. Insist on certified >98% purity to guarantee reproducibility in your critical in vivo experiments.

Molecular Formula C54H66N10O6S
Molecular Weight 983.2 g/mol
Cat. No. B15542414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWZ-5-13
Molecular FormulaC54H66N10O6S
Molecular Weight983.2 g/mol
Structural Identifiers
InChIInChI=1S/C54H66N10O6S/c1-33(36-24-26-38(27-25-36)45-34(2)55-32-71-45)56-50(68)43-28-40(65)29-63(43)51(69)47(53(3,4)5)58-44(66)19-15-10-12-16-35-20-22-39(23-21-35)49(67)59-48-41-30-64(54(6,7)46(41)60-61-48)52(70)57-42(31-62(8)9)37-17-13-11-14-18-37/h11,13-14,17-18,20-27,32-33,40,42-43,47,65H,10,15,19,28-31H2,1-9H3,(H,56,68)(H,57,70)(H,58,66)(H2,59,60,61,67)/t33-,40+,42+,43-,47+/m0/s1
InChIKeyUSEHXUPBCSTAIO-RAUDMRIHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWZ-5-13: A Selective CDK7 PROTAC Degrader for Targeted Protein Degradation Research


JWZ-5-13 is a bivalent small-molecule Proteolysis Targeting Chimera (PROTAC) designed to induce the selective degradation of Cyclin-Dependent Kinase 7 (CDK7) via the ubiquitin-proteasome system [1]. This compound consists of a CDK7-binding ligand conjugated to a von Hippel-Lindau (VHL) E3 ligase recruiter , with a reported molecular weight of 983.2 g/mol and a purity of >98% . Unlike traditional CDK7 inhibitors, JWZ-5-13 acts through an event-driven pharmacological mechanism, enabling the complete removal of the target protein rather than merely inhibiting its kinase activity .

Why JWZ-5-13 Cannot Be Substituted by Generic CDK7 Inhibitors or Simple Analogs


Generic substitution with standard CDK7 inhibitors or structurally similar PROTACs is not scientifically valid for JWZ-5-13 due to its unique, event-driven degradation mechanism. While ATP-competitive inhibitors like YKL-5-124 or YKL-5-167 only block kinase activity (IC50 values of 2.2 nM and 6.8 nM, respectively) [1], JWZ-5-13 induces complete and sustained CDK7 protein degradation, thereby ablating both catalytic and scaffolding functions [2]. Furthermore, the stereoisomer (S)-JWZ-5-13, despite exhibiting comparable in vitro CDK7 inhibition (IC50 = 21.1 nM), completely fails to induce cellular CDK7 degradation . This stark functional divergence underscores that even minor structural modifications can abolish the desired degradation activity, making JWZ-5-13 irreplaceable for studies requiring the specific pharmacological outcome of CDK7 depletion.

Quantitative Differentiation of JWZ-5-13: Direct Comparative Evidence Against Analogs and Inhibitors


Mechanistic Differentiation: CDK7 Degradation vs. Catalytic Inhibition

JWZ-5-13 induces robust CDK7 protein degradation in cancer cells, a mechanism fundamentally distinct from that of ATP-competitive CDK7 inhibitors. In direct comparison, the potent CDK7 inhibitor YKL-5-167 exhibits an IC50 of 6.8 nM for kinase inhibition but does not reduce CDK7 protein levels [1]. Conversely, JWZ-5-13 achieves efficient degradation of CDK7 at concentrations as low as 5 µM, leading to a loss of both enzymatic and scaffolding functions . This event-driven pharmacology is further validated by the negative control compound (S)-JWZ-5-13, which retains CDK7 inhibitory activity (IC50 = 21.1 nM) but is completely incapable of inducing CDK7 degradation .

Targeted Protein Degradation PROTAC CDK7 Mechanism of Action

Superior Antiproliferative Activity of JWZ-5-13 Over Its Parental Binder

JWZ-5-13 demonstrates a clear advantage in inhibiting cancer cell proliferation compared to its parental CDK7-binding ligand. The original publication highlights that JWZ-5-13 exhibits enhanced antiproliferative effects, a finding attributed to the complete degradation of CDK7 rather than mere kinase inhibition [1]. This advantage is consistent with the hypothesis that removing the scaffolding function of CDK7 provides a more profound therapeutic effect [2].

Cancer Cell Proliferation CDK7 Degrader Antitumor Activity PROTAC

In Vivo Bioavailability: A Key Differentiator for Preclinical Studies

JWZ-5-13 demonstrates favorable in vivo pharmacokinetic properties, an attribute that is not guaranteed for many PROTAC molecules and is a key differentiator for translational research. A pharmacokinetic study in mice confirmed that JWZ-5-13 is orally bioavailable, enabling its use in animal models of cancer [1]. This feature is particularly important given the often-poor bioavailability of bivalent degraders, and it distinguishes JWZ-5-13 from other CDK7-targeting agents that may require intravenous administration or lack sufficient exposure for in vivo efficacy studies [2].

Pharmacokinetics Bioavailability In Vivo Studies PROTAC

High Proteome-Wide Selectivity of JWZ-5-13

JWZ-5-13 exhibits high proteome-wide selectivity, a critical feature for minimizing off-target effects and ensuring experimental interpretability. Proteomic profiling studies confirmed that JWZ-5-13 selectively degrades CDK7 without significantly affecting the levels of other CDK family members or unrelated proteins [1]. This level of selectivity is a key differentiator, as many kinase inhibitors and even some degraders can exhibit polypharmacology that confounds biological interpretation [2].

Selectivity Proteomics CDK7 PROTAC

Optimal Application Scenarios for JWZ-5-13 in CDK7-Targeted Research


Investigating the Scaffolding Functions of CDK7 in Cancer

JWZ-5-13 is the ideal chemical probe for studies designed to dissect the non-catalytic, scaffolding roles of CDK7 in transcription and cell cycle regulation. Unlike inhibitors such as YKL-5-167 or YKL-5-124, which only block kinase activity, JWZ-5-13 ablates the entire CDK7 protein, enabling researchers to distinguish between enzymatic and structural contributions to tumorigenesis [1]. This is particularly valuable in models where CDK7 inhibition has shown limited efficacy, as degradation may reveal novel vulnerabilities.

Overcoming Resistance to CDK7 Kinase Inhibitors

In preclinical models of acquired resistance to ATP-competitive CDK7 inhibitors, JWZ-5-13 provides a distinct therapeutic approach. By eliminating the CDK7 protein entirely, JWZ-5-13 can bypass resistance mechanisms such as kinase domain mutations or compensatory signaling that render traditional inhibitors ineffective [1]. This application is directly supported by the compound's proven ability to degrade CDK7 in cells where the negative control (S)-JWZ-5-13, a pure inhibitor, is inactive .

In Vivo Efficacy Studies in CDK7-Dependent Tumor Models

The confirmed oral bioavailability of JWZ-5-13 in mice makes it a suitable candidate for in vivo pharmacodynamic and efficacy studies [1]. Researchers can administer JWZ-5-13 orally to assess CDK7 degradation in tumor tissues, evaluate tumor growth inhibition, and explore combination therapies. This in vivo capability distinguishes JWZ-5-13 from other CDK7-targeting probes that lack favorable pharmacokinetic properties, enabling more translationally relevant preclinical investigations.

Selective CDK7 Degradation for Target Validation in Oncology

JWZ-5-13 serves as a high-precision tool for validating CDK7 as a therapeutic target in specific cancer subtypes, including ovarian cancer, diffuse large B-cell lymphoma, acute T-lymphoblastic leukemia, and non-small cell lung cancer [1]. Its high proteome-wide selectivity ensures that observed phenotypic changes are attributable to CDK7 loss rather than off-target effects, providing robust evidence for target dependency and guiding future drug discovery efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for JWZ-5-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.